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Compound of Interest

Compound Name: Benzoyl-DL-Valine

Cat. No.: B556245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzoyl-DL-
Valine (N-Benzoyl-DL-valine), a key derivative of the amino acid valine utilized in peptide

synthesis and as a building block in pharmaceutical development. This document details the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the

compound, along with the experimental protocols for data acquisition.

Spectroscopic Data
The following sections present the quantitative spectroscopic data for Benzoyl-DL-Valine in a

structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum of Benzoyl-DL-Valine was acquired in deuterated chloroform

(CDCl₃) at a frequency of 399.65 MHz. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

9.0 - -
Carboxylic Acid

Proton (-COOH)

7.807 Doublet -
Aromatic Protons

(ortho to C=O)

7.521 Triplet -
Aromatic Proton (para

to C=O)

7.450 Triplet -
Aromatic Protons

(meta to C=O)

6.72 Doublet J = 8.5 Hz Amide Proton (-NH)

4.810 Doublet of Doublets J = 8.5, 4.7 Hz
Alpha-Proton (-

CH(NH)-)

2.354 Multiplet J = 4.7 Hz
Beta-Proton (-

CH(CH₃)₂)

1.051 Doublet - Methyl Protons (-CH₃)

1.025 Doublet - Methyl Protons (-CH₃)

Table 1: ¹H NMR data for Benzoyl-DL-Valine.

¹³C NMR Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃). The following table

presents the predicted chemical shifts based on the molecular structure.
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Predicted Chemical Shift (ppm) Carbon Assignment

~175 Carboxylic Acid Carbonyl (-COOH)

~168 Amide Carbonyl (-C=O)

~134 Aromatic Carbon (quaternary)

~132 Aromatic Carbon (para)

~129 Aromatic Carbons (meta)

~127 Aromatic Carbons (ortho)

~58 Alpha-Carbon (-CH(NH)-)

~32 Beta-Carbon (-CH(CH₃)₂)

~19 Methyl Carbons (-CH₃)

~18 Methyl Carbons (-CH₃)

Table 2: Predicted ¹³C NMR data for Benzoyl-DL-Valine.

Infrared (IR) Spectroscopy
The infrared spectrum of Benzoyl-DL-Valine is typically obtained using a potassium bromide

(KBr) disc. The table below lists the characteristic absorption bands and their corresponding

functional groups.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-2400 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Amide)

3100-3000 Medium C-H stretch (Aromatic)

3000-2850 Medium C-H stretch (Aliphatic)

~1720 Strong C=O stretch (Carboxylic Acid)

~1650 Strong C=O stretch (Amide I)

1600-1450 Medium C=C stretch (Aromatic Ring)

~1540 Medium N-H bend (Amide II)

Table 3: Characteristic IR absorption bands for Benzoyl-DL-Valine.

Mass Spectrometry (MS)
The mass spectrum of Benzoyl-DL-Valine provides information about its molecular weight and

fragmentation pattern. The molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25

g/mol and an exact mass of approximately 221.1052 g/mol .[1]
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m/z Relative Intensity (%)
Putative Fragment
Assignment

221 2.5 [M]⁺ (Molecular Ion)

176 11.2 [M - COOH]⁺

161 24.0 [M - C₄H₈O]⁺

133 6.7 [C₇H₅O₂N]⁺

122 18.4 [C₇H₅ONH₂]⁺

105 100.0 [C₇H₅O]⁺ (Benzoyl Cation)

77 35.3 [C₆H₅]⁺ (Phenyl Cation)

51 9.9 [C₄H₃]⁺

Table 4: Mass spectrometry data for Benzoyl-DL-Valine.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity (typically 5-10 mg) of Benzoyl-DL-Valine is dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing,

although modern spectrometers can reference the residual solvent signal. The solution is then

transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer

operating at a frequency of, for example, 400 MHz for protons. For ¹H NMR, a sufficient

number of scans are collected to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a

larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope. Standard pulse sequences are used for both one-dimensional ¹H and ¹³C NMR

experiments.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground Benzoyl-DL-
Valine is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle. The

powdered mixture is then placed into a pellet-forming die and compressed under high pressure

(several tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR

spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample

spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is

presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a solid sample like Benzoyl-DL-Valine, it can be

introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is a

common method for such small molecules. The sample is heated to induce vaporization, and

the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Instrumentation and Data Acquisition: The resulting ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). The detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.

Visualizations
The following diagrams illustrate key conceptual workflows relevant to the analysis and

application of Benzoyl-DL-Valine.
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Spectroscopic Analysis Workflow for Benzoyl-DL-Valine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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